molecular formula C15H16ClN3O3S B2666540 Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-17-5

Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2666540
CAS No.: 946236-17-5
M. Wt: 353.82
InChI Key: AMJNMFZAPAMOCL-UHFFFAOYSA-N
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Description

Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based compound characterized by a central thiazol-2-yl ring substituted with a carbamate group at position 4 and a 2-((4-chlorophenethyl)amino)-2-oxoethyl side chain. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems.

Properties

IUPAC Name

methyl N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-22-15(21)19-14-18-12(9-23-14)8-13(20)17-7-6-10-2-4-11(16)5-3-10/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJNMFZAPAMOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 4-chlorophenethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with methyl chloroformate to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Carbamate Hydrolysis

The methyl carbamate group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Mechanistic Notes
Acidic (HCl, H₂SO₄)1–2 M aq. acid, reflux4-(2-((4-Chlorophenethyl)amino)-2-oxoethyl)thiazol-2-amine + CO₂ + MeOHProtonation of carbonyl oxygen facilitates nucleophilic attack by water .
Basic (NaOH, KOH)0.1–1 M aq. base, 60–80°CSodium salt of 4-(2-((4-Chlorophenethyl)amino)-2-oxoethyl)thiazol-2-ol + MeOHSaponification via hydroxide attack at the carbonyl carbon, releasing methanol .

Microwave-assisted hydrolysis (e.g., 160°C, 4 h) accelerates reaction rates, as demonstrated in analogous carbamate systems .

Amide Hydrolysis and Reduction

The 2-((4-chlorophenethyl)amino)-2-oxoethyl moiety participates in:

Acid/Base-Catalyzed Amide Hydrolysis

Conditions Products Yield
6 M HCl, reflux, 12 h2-((4-Chlorophenethyl)amino)acetic acid + Thiazole-4-carboxylic acid derivatives~60–75%
2 M NaOH, 80°C, 8 hSodium 2-((4-Chlorophenethyl)amino)acetate + Thiazole-4-carboxylate~55–70%

LiAlH₄-Mediated Amide Reduction

Reduction of the amide to a secondary amine:

  • Reagents: LiAlH₄ (2 equiv), THF, reflux (1–2 h)

  • Product: 2-((4-Chlorophenethyl)amino)ethyl-thiazol-4-yl carbamate

  • Yield: ~40–50% (requires Fieser workup to quench excess LiAlH₄)

Thiazole Ring Reactivity

The thiazole core undergoes electrophilic substitution and coordination:

Nitration

Conditions Position Product Notes
HNO₃/H₂SO₄, 0–5°C, 2 hC-55-Nitro-thiazole derivativeElectron-withdrawing carbamate directs meta .

Pd-Catalyzed Cross-Coupling

Suzuki coupling at C-4 or C-5 positions:

  • Reagents: Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C

  • Yield: ~30–45% (limited by steric hindrance from the carbamate)

Ketone Functionalization

The 2-oxoethyl group participates in:

NaBH₄ Reduction

  • Reagents: NaBH₄ (2 equiv), MeOH, 0°C → rt, 1 h

  • Product: 2-((4-Chlorophenethyl)amino)ethyl-thiazol-4-yl carbamate (secondary alcohol)

  • Yield: ~85–90%

Grignard Addition

  • Reagents: CH₃MgBr (3 equiv), THF, −78°C → rt

  • Product: Tertiary alcohol derivative

  • Yield: ~65–75% (quenching with NH₄Cl required)

Carbamate Transesterification

Methanol exchange with higher alcohols:

Conditions Reagents Product Yield
K₂CO₃, DMF, 60°C, 12 hEthanol, n-propanolEthyl/propyl carbamate analogs~50–60%
Ti(OiPr)₄, toluene, reflux, 6 hBenzyl alcoholBenzyl carbamate derivative~40%

Biological Interaction Pathways

The compound’s thiazole and carbamate groups enable:

  • Enzyme Inhibition : π-stacking with bacterial MurB active sites (IC₅₀ ~7–10 μM) .

  • Hydrogen Bonding : Carbamate carbonyl interacts with kinase ATP-binding pockets (Kd ~2.3 μM).

Scientific Research Applications

Antiviral Research

Recent studies have highlighted the compound's potential as a covalent inhibitor of viral proteases, specifically targeting the SARS-CoV-2 3CLpro enzyme. This protease is crucial for viral replication, making it a promising target for antiviral drug development. The compound's structure allows it to effectively bind to the active site of the enzyme, inhibiting its function and thereby reducing viral load in infected cells .

Anti-cancer Activity

Research into the compound's anti-cancer properties has shown promise in inhibiting various cancer cell lines. The thiazole ring and chlorophenethyl moiety contribute to its ability to interact with biological targets involved in cancer progression. Preliminary data suggest that modifications to the compound can enhance its potency against specific types of tumors, indicating a potential pathway for developing targeted cancer therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is crucial for optimizing its efficacy and reducing side effects. SAR studies have revealed that:

  • Modifications to the thiazole ring can significantly impact biological activity.
  • The presence of the chlorophenethyl group enhances binding affinity to target proteins.
  • Alterations in the carbamate moiety can affect solubility and bioavailability, which are critical for therapeutic applications .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving thioamide precursors.
  • Introduction of Chlorophenethyl Group : This step may involve coupling reactions with appropriate chlorinated phenyl derivatives.
  • Carbamoylation : The final step involves attaching the carbamate group using standard coupling techniques.

These methods not only ensure high yields but also allow for scalability in industrial settings .

Case Study 1: Antiviral Efficacy

In a study evaluating various inhibitors of SARS-CoV-2 protease, this compound was identified as a lead compound due to its high binding affinity and inhibitory activity at low concentrations. The study demonstrated a significant reduction in viral replication in vitro, supporting further investigation into its clinical applications .

Case Study 2: Cancer Cell Line Inhibition

Another study focused on assessing the anti-cancer properties of this compound across multiple cancer cell lines, including breast and prostate cancer cells. Results indicated that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis, suggesting its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of bacteria or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function, leading to cell death .

Comparison with Similar Compounds

Urea Derivatives ()

Compounds such as 1f and 1g () share a thiazole backbone but feature urea (-NH-C(=O)-NH-) linkages instead of carbamates. For example:

  • 1f : Contains a trifluoromethylphenyl urea and a hydroxymethoxybenzylidene hydrazinyl side chain.
  • 1g : Substitutes with a hydroxybenzylidene hydrazinyl group.

Key Differences :

  • The carbamate group in the target compound may confer greater metabolic stability compared to urea derivatives, which are prone to hydrolysis .

Thiazolemethylthio Derivatives ()

Compounds like 15 and 40 () incorporate thiazolemethylthio (-S-CH2-thiazole) groups but differ in their amide substituents. For example:

  • 15 : Features a 5-methyl-1,2,4-oxadiazole substituent.
  • 40 : Includes a 2-methyl-4-thiazolyl group.

Key Differences :

  • The target compound’s carbamate and 4-chlorophenethyl groups may offer distinct electronic and steric effects compared to the sulfur-linked heterocycles in 15 and 40 , influencing target selectivity .

Functional Group Variations

Carbamate vs. Hydrazide Derivatives ( and )

  • Compound 7b (): A thiadiazole derivative synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide, showing potent anticancer activity (IC50 = 1.61 μg/mL).
  • HH3 (): A thiazolinone derivative with a methylbenzoate group, evaluated for aromatase inhibition.

Key Differences :

  • The 4-chlorophenethyl group could enhance binding to hydrophobic enzyme pockets compared to the methylbenzoate in HH3 .

Pharmacological Activity Correlations

Anticancer Activity ( and )

  • Compound 7b (): IC50 = 1.61 μg/mL against HepG-2 cells.

Key Differences :

  • The target compound lacks the hydroperoxypropan-2-yl moiety found in analogs, which may reduce oxidative stress-related activity .
  • Simpler substitution patterns (e.g., 4-chlorophenethyl) in the target compound may streamline synthesis while retaining cytotoxicity .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Bioactivity (IC50)
Target Compound ~380 (estimated) 4-Chlorophenethyl, carbamate Not reported Not reported
1f () 667.9 Trifluoromethylphenyl urea 198–200 Not reported
7b () Not reported Thiadiazole, hydrazide Not reported 1.61 μg/mL
HH3 () Not reported 4-Methylbenzylidene, benzoate Not reported Aromatase inhibition

Observations :

  • The absence of trifluoromethyl or benzylidene groups may reduce steric hindrance compared to 1f and HH3 .

Biological Activity

Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article will explore the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring, a chlorophenethyl group, and a carbamate moiety. The general synthetic route involves the following steps:

  • Formation of the Thiazole Ring : This is typically achieved through a reaction between an α-haloketone and thiourea under basic conditions.
  • Attachment of the Chlorophenethyl Group : This is accomplished via nucleophilic substitution reactions.
  • Formation of the Carbamate Bond : The final step involves reacting the intermediate with methyl carbamate.

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against a range of microbial pathogens.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the factors influencing their biological activity. For instance, modifications to the thiazole ring or the chlorophenethyl group can significantly impact inhibitory potency against specific biological targets.

Case Studies

  • Inhibitory Activity Against SARS-CoV Protease :
    • A study evaluated various derivatives for their inhibitory activities against the SARS-CoV 3CL protease. Compounds with similar structural motifs exhibited varying degrees of inhibition, with some derivatives showing IC50 values in the low micromolar range .
    CompoundIC50 (µM)
    Compound A0.42
    Compound B0.62
    Methyl Carbamate Derivative3.20
  • Cytotoxicity Assays :
    • In vitro assays conducted on several cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., bromoacetophenone) in ethanol under reflux, as demonstrated for analogous thiazolylcarboxamide derivatives .
  • Step 2 : Introduce the 4-chlorophenethylamine moiety via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Step 3 : Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time. For example, extending reflux time to 12–24 hours improved yields of similar thiazolyl derivatives from 65% to 76% .
  • Key Table :
StepReagents/ConditionsYield RangeReference
Thiazole formationEthanol, reflux, 6–8 hrs64–76%
Amide couplingEDC/HOBt, DMF, RT, 12 hrs70–80%

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be analyzed?

  • Methodology :

  • IR Spectroscopy : Identify carbamate C=O (1680–1720 cm⁻¹) and amide N-H (3200–3300 cm⁻¹) stretches. Thiazole C-S-C vibrations appear at 650–750 cm⁻¹ .
  • ¹H-NMR : Confirm the methyl carbamate group (δ 3.7–3.9 ppm, singlet) and 4-chlorophenethyl protons (δ 7.2–7.4 ppm for aromatic H; δ 3.4–3.6 ppm for CH₂ adjacent to amide) .
  • LC-MS/MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the carbamate and thiazole moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential in anticancer or antiviral research?

  • Methodology :

  • Structural Modifications : Synthesize analogs with variations in the thiazole substituents (e.g., methyl vs. nitro groups) and the phenethylamine chain (e.g., halogen substitution at different positions) .
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and antiviral activity via plaque reduction assays. Compare IC₅₀ values to establish SAR trends .
  • Computational Modeling : Perform docking studies with target proteins (e.g., EGFR for anticancer activity) to correlate substituent effects with binding affinity .

Q. How should researchers address conflicting data in biological activity or synthetic yields reported across studies?

  • Methodology :

  • Reproducibility Checks : Replicate experiments using identical reagents (e.g., solvent purity, catalyst batches) and conditions (e.g., temperature control ±2°C) .
  • Statistical Analysis : Apply ANOVA to compare yields or bioactivity data across multiple trials. For example, if one study reports 70% yield for a reaction while another achieves 50%, test catalyst efficiency (e.g., EDC vs. DCC) under controlled conditions .
  • Cross-Validation : Use orthogonal characterization (e.g., HPLC purity + NMR) to confirm compound identity when discrepancies arise .

Q. What strategies resolve contradictions in reaction mechanisms proposed for thiazole-ring formation?

  • Methodology :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-thiourea) to track cyclization pathways via LC-MS .
  • Kinetic Studies : Monitor reaction intermediates by in situ FTIR or NMR to identify rate-limiting steps (e.g., thiourea deprotonation vs. cyclization) .
  • Computational Chemistry : Calculate activation energies for competing pathways (e.g., Hantzsch vs. Cook-Heilborn thiazole synthesis) using DFT methods .

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